molecular formula C15H12ClNO4 B5804226 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid

4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid

Cat. No. B5804226
M. Wt: 305.71 g/mol
InChI Key: AVMHLNDLISTNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid, also known as CMBA, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to have a number of interesting properties, including anti-inflammatory and anti-cancer activity. In

Scientific Research Applications

4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune disorders.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid is not yet fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways involved in cancer growth and inflammation. For example, 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has been shown to have other biochemical and physiological effects. For example, 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, and to increase the expression of certain tumor suppressor genes. 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has also been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has several advantages as a research tool, including its relatively low cost, high purity, and ease of synthesis. However, there are also some limitations to its use in lab experiments. For example, 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid is not yet fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several areas of future research that could be pursued to further our understanding of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid and its potential applications. One area of focus could be to investigate the optimal conditions for 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid synthesis, in order to maximize yield and purity of the compound. Another area of research could be to investigate the mechanism of action of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid in more detail, in order to identify specific targets for drug development. Additionally, future research could explore the potential use of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid in combination with other drugs or therapies, in order to enhance its efficacy and reduce side effects. Finally, more studies could be conducted to investigate the potential applications of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid in other disease areas, such as neurodegenerative diseases or cardiovascular disease.
In conclusion, 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid is a promising chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. Its anti-cancer and anti-inflammatory effects, as well as its immunomodulatory and antioxidant properties, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications, and to optimize its synthesis and use in lab experiments.

Synthesis Methods

The synthesis of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid. The synthesis of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has been reported in several research articles, and the purity and yield of the compound can be optimized by adjusting reaction conditions such as temperature, reaction time, and solvent choice.

properties

IUPAC Name

4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-13-7-4-10(8-12(13)16)14(18)17-11-5-2-9(3-6-11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMHLNDLISTNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chloro-4-methoxybenzoyl)amino]benzoic acid

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